8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde
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Overview
Description
8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, material science, and organic synthesis. The unique structure of this compound makes it a valuable scaffold for the development of new drugs and materials.
Mechanism of Action
Target of Action
The primary targets of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde are KRAS G12C and Mtb H37Rv . KRAS G12C is a specific mutation in the KRAS gene, which is often found in various types of cancers . Mtb H37Rv is a strain of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Mode of Action
This compound interacts with its targets through a covalent bond . This compound is part of a class of drugs known as targeted covalent inhibitors (TCIs), which work by forming a covalent bond with a specific target, thereby inhibiting its function .
Biochemical Pathways
It is known that this compound can inhibit the function of kras g12c, potentially disrupting the signaling pathways that this protein is involved in . Similarly, it may interfere with the biochemical pathways of Mtb H37Rv, thereby inhibiting the growth and proliferation of the bacteria .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its targets. In the case of KRAS G12C, inhibition of this protein could potentially lead to the suppression of tumor growth . For Mtb H37Rv, the compound could potentially lead to a reduction in bacterial load .
Preparation Methods
The synthesis of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: These involve the reaction of an aldehyde with an amine to form the imidazo[1,2-a]pyridine ring.
Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired product in a single step.
Oxidative Coupling: This method involves the coupling of two different molecules through an oxidation process.
Tandem Reactions: These are sequences of reactions where the product of one reaction serves as the reactant for the next.
Aminooxygenation and Hydroamination Reactions: These involve the addition of amino and oxygen groups to the imidazo[1,2-a]pyridine ring.
Chemical Reactions Analysis
8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include palladium catalysts, radical initiators, and various oxidizing and reducing agents. Major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for the treatment of tuberculosis and other infectious diseases.
Material Science: The compound is used in the development of new materials with unique properties, such as luminescent materials and sensors.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of various organic compounds.
Comparison with Similar Compounds
8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde can be compared with other similar compounds, such as:
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: This compound has improved potency against multidrug-resistant tuberculosis.
8-Aminoimidazo[1,2-a]pyridine: This compound is used as a directing group in palladium-catalyzed reactions.
The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
8-methylimidazo[1,2-a]pyridine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-3-2-4-11-5-8(6-12)10-9(7)11/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQFHQQPWQVWSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454938 |
Source
|
Record name | 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143982-39-2 |
Source
|
Record name | 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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